REACTION_CXSMILES
|
F[B-](F)(F)F.[C:6]1(=[O:23])[N:10]([CH2:11][CH2:12][CH2:13][N+:14](C)([CH3:16])[CH3:15])[C:9](=[O:18])[C:8]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:7]12.CN(C=CC)C.C(N(CC)CC)C.C1(=O)OC(=O)C2=CC=CC=C12>C1(C)C(C)=CC=CC=1>[CH3:15][N:14]([CH2:13][CH2:12][CH2:11][N:10]1[C:9](=[O:18])[C:8]2=[CH:19][CH:20]=[CH:21][CH:22]=[C:7]2[C:6]1=[O:23])[CH3:16] |f:0.1|
|
Name
|
(3-phthalimidopropyl)trimethylammonium tetrafluoroborate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C1(C=2C(C(N1CCC[N+](C)(C)C)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=CC
|
Name
|
|
Quantity
|
3.92 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
191.3 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
by dissolving 145 grams, 1.42 moles
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed at a temperature of 140 degrees centigrade
|
Type
|
TEMPERATURE
|
Details
|
Subsequent to refluxing for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
24 milliliters of water was collected in the Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
The xylene and excess amines were then removed from the reaction mixture on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCN1C(C=2C(C1=O)=CC=CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |